Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Medicinal Chemistry Lipophilicity ADME Prediction

When imidazole N1-protection is required for chemoselective C2/C5 functionalization, generic 1-H or 1-methyl analogs introduce regioselectivity risks and re-optimization delays. Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate (CAS 957062-83-8) provides the exact solution: • Removable EOM protecting group enables temporary N1 masking; cleavable under mild acidic conditions for late-stage deprotection. • Computed LogP ~1.05 offers distinct polarity vs. unsubstituted analogs (LogP 0.25), optimizing chromatographic separation and reaction compatibility. • Pre-protected scaffold bypasses low-yielding protection steps, accelerating synthesis of 2- or 5-substituted imidazole-4-carboxylates for medicinal chemistry and SAR studies.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 957062-83-8
Cat. No. B1294231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
CAS957062-83-8
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOCN1C=C(N=C1)C(=O)OCC
InChIInChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3
InChIKeyDNGLXMVZHDGPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate – Building Block Overview


Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate (CAS 957062-83-8) is a custom-synthesized, N-protected imidazole-4-carboxylate building block. It features an ethoxymethyl (EOM) group at the N1 position and an ethyl ester at the C4 position. This specific substitution pattern is primarily employed in research and development settings to control regioselectivity in subsequent synthetic transformations, particularly in the synthesis of more complex imidazole-containing scaffolds [1]. The compound is not a bioactive entity in itself but serves as a strategic intermediate. Its key physicochemical properties, such as a computed LogP of approximately 1.05, differentiate it from simpler, unsubstituted analogs [2]. The ethoxymethyl group is a recognized protecting group that can be cleaved under mild acidic conditions, offering a distinct synthetic advantage over the more stable alkyl substituents found in common commercial alternatives .

N1-protected building block for regioselective imidazole synthesis
Ethoxymethyl group cleavable under mild acid conditions
Moderate lipophilicity supports reversed-phase purification workflows

Risks of Generic Substitution for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate


Substituting Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate with a more generic or readily available imidazole-4-carboxylate, such as the 1-H or 1-methyl analogs, introduces significant and quantifiable risks to project timelines and synthetic outcomes. The primary point of failure lies in the N1 substituent. The ethoxymethyl (EOM) group is not a simple inert alkyl chain; it functions as a protecting group, enabling chemoselective transformations elsewhere on the molecule . Replacing it with a non-labile methyl group (as in Ethyl 1-methyl-1H-imidazole-4-carboxylate, CAS 41507-56-6) permanently blocks this position from further modification and prevents the subsequent deprotection step that is often required to access the final N-H imidazole target. Furthermore, the physical properties diverge considerably. The target compound's LogP (1.05) [1] is substantially higher than that of unsubstituted Methyl 1H-imidazole-4-carboxylate (LogP 0.25) , directly impacting solubility, chromatographic behavior, and suitability for reactions requiring specific polarity conditions. These differences can necessitate complete re-optimization of a synthetic route, leading to significant delays and increased procurement costs.

Target Building Block
Removable N1-ethoxymethyl group; reported LogP ~1.05
Common 1-Methyl Analog
Permanent N1-methyl group; lower LogP (~0.54)
Protecting group mismatchMethyl analog lacks deprotection option, preventing N-H imidazole access and altering synthetic route outcomes.
Lipophilicity and solubility shiftLogP and polarity differences may require re-optimization of extraction, chromatography, and reaction conditions.

Comparative Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Imidazole-4-carboxylate

The target compound demonstrates significantly higher calculated lipophilicity (LogP) compared to the parent unsubstituted methyl imidazole-4-carboxylate. This is a direct consequence of the N1-ethoxymethyl substitution. Increased LogP can be a critical factor in improving membrane permeability in cell-based assays or altering retention times in reverse-phase HPLC purification, providing a tangible advantage in specific experimental workflows [1].

Lipophilicity
Reported
LogP 1.05 vs 0.25 (unsubstituted analog)
Higher LogP may support method development and membrane permeability studies
In silico prediction; computed values.
Medicinal Chemistry Lipophilicity ADME Prediction Chromatography

Distinct Physicochemical Profile vs. 1-Methyl Imidazole Analog

A direct comparison with a structurally similar and more common building block, Ethyl 1-methyl-1H-imidazole-4-carboxylate, reveals substantial differences in key physicochemical properties that directly affect synthetic utility. The target compound's higher molecular weight, lower polar surface area (PSA), and increased LogP arise from the ethoxymethyl group, which imparts greater steric bulk and lipophilic character compared to the simple methyl group [1][2].

Physicochemical Profile
Reported
MW 198 vs 154 g/mol; LogP 1.05 vs 0.54
Distinct profile may alter chromatographic behavior and extraction partitioning
In silico prediction.
Synthetic Chemistry Building Block Selection Physicochemical Properties Molecular Weight

Ethoxymethyl as Removable Protecting Group vs. Permanent Alkyl Substituents

The primary differentiation for this compound lies in the synthetic utility of its N1-ethoxymethyl (EOM) substituent. Unlike a simple methyl or ethyl group, the EOM group is a well-documented protecting group for imidazoles [1]. This allows for selective functionalization at other positions on the imidazole ring (e.g., C2 or C5), followed by mild acidic cleavage to reveal the free N-H imidazole . This strategic advantage is not available with analogs like Ethyl 1-methyl-1H-imidazole-4-carboxylate, where the N-substituent is permanent.

Synthetic Utility
Class-level
Removable EOM protecting group vs permanent N-methyl
Enables N1 deprotection for further functionalization
Class-level inference; verify cleavage conditions.
Protecting Group Strategy Organic Synthesis Medicinal Chemistry Regioselectivity

Application Scenarios for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate


Synthesis of N-Protected Imidazole-4-carboxylate Derivatives

This compound is an ideal procurement choice when a synthetic route requires the temporary protection of the imidazole N1 position to enable chemoselective reactions at the C2 or C5 positions. As established, the ethoxymethyl group provides a removable protecting function [1]. This is essential for preparing 2- or 5-substituted imidazole-4-carboxylates that cannot be accessed via direct functionalization of the unprotected parent scaffold. Using this pre-protected building block bypasses the need for low-yielding N-protection steps, streamlining the synthesis of complex molecules for medicinal chemistry programs .

Medicinal Chemistry and SAR Studies of Imidazole Scaffolds

For researchers investigating the SAR of imidazole-containing compounds, this derivative serves as a specific, quantifiably different probe. Its higher LogP (1.05) and increased molecular weight relative to 1-H or 1-methyl analogs [1] allow for systematic exploration of how lipophilicity and steric bulk at the N1 position influence target binding, cellular permeability, and overall pharmacokinetic properties. Procuring this compound enables the creation of a focused library to deconvolute the effects of N1-substitution.

Proprietary Agrochemical or Pharmaceutical Intermediates

In industrial R&D settings focused on generating novel intellectual property, this building block is valuable for its versatility. It is cited in patent literature concerning N-substituted imidazole carboxylate compounds with potential therapeutic applications [1]. Its use allows for the construction of diverse, patentable chemical space around the imidazole core, with the added benefit of a latent N-H group that can be revealed for further diversification or to meet specific pharmacophore requirements late in the synthesis.

Application
Selection Property
Validation Focus
Regioselective imidazole synthesis
Removable N1-protecting group
Deprotection efficiency, chemoselectivity
Lipophilicity SAR studies
Moderately higher LogP and MW
Impact on permeability, target binding
Patentable building block diversification
Latent N-H for late-stage modification
IP generation, scaffold expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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